molecular formula C21H19N3O4S B11221475 (Z)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide

(Z)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide

Cat. No.: B11221475
M. Wt: 409.5 g/mol
InChI Key: FAHGJOOSLCUZGG-GHXNOFRVSA-N
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Description

(2Z)-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylacrylamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thienopyrazoles, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylacrylamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrazole core, followed by the introduction of the methoxyphenyl and phenylacrylamide groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylacrylamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

(2Z)-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylacrylamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrazole Derivatives: These compounds share a similar core structure and exhibit diverse biological activities.

    Methoxyphenyl Compounds: Known for their pharmacological properties and used in various therapeutic applications.

    Phenylacrylamide Derivatives: These compounds are studied for their potential in drug development and material science.

Uniqueness

(2Z)-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylacrylamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C21H19N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

(Z)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C21H19N3O4S/c1-28-17-10-8-16(9-11-17)24-21(18-13-29(26,27)14-19(18)23-24)22-20(25)12-7-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,22,25)/b12-7-

InChI Key

FAHGJOOSLCUZGG-GHXNOFRVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)/C=C\C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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